N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13448517
InChI: InChI=1S/C13H23N3O2/c1-10(17)16(12-2-3-12)9-11-4-6-15(7-5-11)13(18)8-14/h11-12H,2-9,14H2,1H3
SMILES: CC(=O)N(CC1CCN(CC1)C(=O)CN)C2CC2
Molecular Formula: C13H23N3O2
Molecular Weight: 253.34 g/mol

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13448517

Molecular Formula: C13H23N3O2

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide -

Specification

Molecular Formula C13H23N3O2
Molecular Weight 253.34 g/mol
IUPAC Name N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C13H23N3O2/c1-10(17)16(12-2-3-12)9-11-4-6-15(7-5-11)13(18)8-14/h11-12H,2-9,14H2,1H3
Standard InChI Key UISLDGDDDKZHKG-UHFFFAOYSA-N
SMILES CC(=O)N(CC1CCN(CC1)C(=O)CN)C2CC2
Canonical SMILES CC(=O)N(CC1CCN(CC1)C(=O)CN)C2CC2

Introduction

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is a synthetic organic compound with the molecular formula C₁₂H₂₁N₃O₂ and a molecular weight of 239.31 g/mol. It is identified by the PubChem CID 66567576 and has been studied for its potential applications in various chemical and pharmaceutical research contexts .

Structural Overview

The compound consists of:

  • A piperidine ring substituted at the 4th position with a 2-aminoacetyl group.

  • A cyclopropylacetamide moiety attached to the nitrogen atom.

Key Identifiers:

  • IUPAC Name: N-[1-(2-Aminoacetyl)piperidin-4-yl]-N-cyclopropylacetamide .

  • SMILES Notation: CC(=O)N(C1CC1)C2CCN(CC2)C(=O)CN .

  • InChIKey: HRFQQPZAHIRVSK-UHFFFAOYSA-N .

Synthesis

The synthesis of N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide involves:

  • The functionalization of a piperidine ring with an aminoacetyl group.

  • Cyclopropylacetamide attachment via an amide bond formation.

These reactions typically employ standard organic synthesis techniques, including alkylation and amide coupling reactions, under controlled conditions to ensure high purity.

Potential Applications

While specific research on this compound's biological or pharmacological activity remains limited, compounds in the acetamide family often exhibit diverse bioactivities, such as:

  • Anticonvulsant properties (as seen in structurally related derivatives) .

  • Potential interaction with neuronal sodium channels, suggesting applications in neurological disorders .

Analogous Compounds

Structurally related compounds include:

  • N-[1-(2-Aminoacetyl)piperidin-3-yl]-N-cyclopropylacetamide (a stereoisomer with similar properties) .

  • Phenylacetamides, which have shown anticonvulsant activity in animal models .

SAR Insights

SAR studies on related acetamides highlight:

  • The importance of the piperidine core for receptor binding.

  • Substituents like aminoacetyl groups enhancing hydrophilicity and bioavailability.

  • Cyclopropyl groups contributing to metabolic stability .

Safety and Handling

As a synthetic chemical, proper laboratory safety protocols should be observed during handling:

  • Hazards: Unknown; presumed low toxicity based on structural analogs.

  • Storage: Store in a cool, dry place away from light and moisture.

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